Cas no 61568-53-4 (1-Bromo-2-(1,3-dioxan-2-yl)benzene)

1-Bromo-2-(1,3-dioxan-2-yl)benzene 化学的及び物理的性質
名前と識別子
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- 1,3-Dioxane,2-(2-bromophenyl)-(9CI)
- 2-(2-Bromophenyl)-1,3-dioxane
- 1-Bromo-2-(1,3-dioxan-2-yl)benzene
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1-Bromo-2-(1,3-dioxan-2-yl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B800963-250mg |
1-Bromo-2-(1,3-dioxan-2-yl)benzene |
61568-53-4 | 250mg |
$ 70.00 | 2022-06-06 | ||
TRC | B800963-500mg |
1-Bromo-2-(1,3-dioxan-2-yl)benzene |
61568-53-4 | 500mg |
$ 95.00 | 2022-06-06 | ||
TRC | B800963-2.5g |
1-Bromo-2-(1,3-dioxan-2-yl)benzene |
61568-53-4 | 2.5g |
$ 365.00 | 2022-06-06 |
1-Bromo-2-(1,3-dioxan-2-yl)benzene 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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6. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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8. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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1-Bromo-2-(1,3-dioxan-2-yl)benzeneに関する追加情報
Professional Introduction to 1-Bromo-2-(1,3-dioxan-2-yl)benzene (CAS No. 61568-53-4)
1-Bromo-2-(1,3-dioxan-2-yl)benzene, a compound with the chemical formula C₈H₇BrO₃, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound is characterized by its brominated aromatic ring system linked to a dioxane moiety. The structural features of this molecule make it a valuable precursor in the synthesis of various biologically active molecules, particularly in the realm of medicinal chemistry.
The bromine substituent on the benzene ring in 1-Bromo-2-(1,3-dioxan-2-yl)benzene plays a crucial role in its reactivity. Bromine is an electrophilic atom that readily participates in nucleophilic substitution reactions, making this compound a versatile building block for further functionalization. The dioxane ring, on the other hand, introduces steric and electronic effects that can influence the overall reactivity and selectivity of the molecule. This combination of structural features makes 1-Bromo-2-(1,3-dioxan-2-yl)benzene particularly useful in constructing complex molecular architectures.
In recent years, there has been growing interest in the development of novel pharmaceuticals that target specific biological pathways. 1-Bromo-2-(1,3-dioxan-2-yl)benzene has emerged as a key intermediate in the synthesis of several promising drug candidates. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism. The dioxane moiety has been shown to enhance binding affinity to certain protein targets, making it an attractive scaffold for drug design.
One notable application of 1-Bromo-2-(1,3-dioxan-2-yl)benzene is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of 1-Bromo-2-(1,3-dioxan-2-yl)benzene, chemists have been able to develop potent inhibitors that selectively target specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential as therapeutic agents.
The bromine atom in 1-Bromo-2-(1,3-dioxan-2-yl)benzene also facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig coupling. These reactions are essential tools in synthetic organic chemistry for constructing carbon-carbon bonds and have been widely used in the preparation of complex organic molecules. The ability to easily incorporate this compound into larger molecular frameworks makes it a valuable asset for medicinal chemists seeking to develop new drugs.
Recent advances in computational chemistry have further enhanced the utility of 1-Bromo-2-(1,3-dioxan-2-yl)benzene. Molecular modeling studies have revealed insights into its interactions with biological targets, providing valuable guidance for drug design. These studies have highlighted the importance of the dioxane ring in optimizing binding affinity and selectivity. By leveraging computational tools, researchers can predict the most effective modifications to this compound, accelerating the discovery of novel therapeutic agents.
The pharmaceutical industry has also explored the use of 1-Bromo-2-(1,3-dioxan-2-yl)benzene in the development of antiviral drugs. The structural features of this compound allow it to interact with viral enzymes and inhibit their activity. For example, derivatives of 1-Bromo-2-(1,3-dioxan-2-yl)benzene have been investigated as inhibitors of proteases involved in viral replication. These studies underscore the versatility of this intermediate and its potential applications in addressing emerging infectious diseases.
In conclusion, 1-Bromo-2-(1,3-dioxan-2-yl)benzene is a multifaceted compound with significant applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like 1-Bromo-2-(1,3-dioxan-2-yt]benzene will remain at the forefront of drug discovery efforts.
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